molecular formula C10H9Cl2NO B6187133 2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride CAS No. 2639448-77-2

2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride

Cat. No.: B6187133
CAS No.: 2639448-77-2
M. Wt: 230.1
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Description

2-(Chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride: is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a chloromethyl group attached to the second position of the quinoline ring system, and it exists as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-dihydroquinolin-4-one.

    Chloromethylation: The key step involves the introduction of a chloromethyl group at the second position of the quinoline ring. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents on the ring.

    Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or primary amines (RNH₂) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(aminomethyl)-1,4-dihydroquinolin-4-one derivative.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo diverse chemical transformations makes it a valuable starting material for industrial applications.

Mechanism of Action

The mechanism by which 2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a quinoline ring.

    2-(Bromomethyl)-1,4-dihydroquinolin-4-one hydrochloride: Similar but with a bromomethyl group instead of a chloromethyl group.

    2-(Hydroxymethyl)-1,4-dihydroquinolin-4-one hydrochloride: Similar but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

2-(chloromethyl)-1,4-dihydroquinolin-4-one hydrochloride is unique due to the presence of both the quinoline ring and the chloromethyl group. This combination imparts specific reactivity and potential biological activity that distinguishes it from other related compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

2639448-77-2

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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